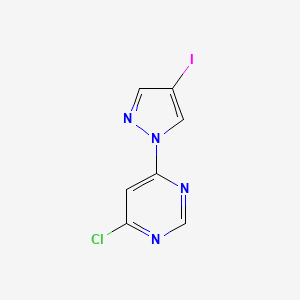

4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine

Übersicht

Beschreibung

4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound with the molecular formula C7H4ClIN4 and a molecular weight of 306.49 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chloro and iodo-pyrazolyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 4-chloro-6-hydroxypyrimidine with 4-iodo-1H-pyrazole under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling reactions can produce various biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The presence of both the pyrazole and pyrimidine rings suggests that 4-chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine may serve as a scaffold for designing new therapeutic agents. The compound's structural components are known to interact with various biological targets, making it a candidate for developing inhibitors for specific enzymes or receptors involved in diseases such as cancer and infections.

Potential Biological Activities

Preliminary studies indicate that compounds with similar structures can exhibit significant biological activities. For instance, related derivatives have shown sub-micromolar antiproliferative activity against various cancer cell lines, suggesting that this compound could also possess similar properties .

Synthetic Organic Chemistry

The compound's functional groups allow for versatile chemical modifications. The chlorine atom can participate in nucleophilic substitution reactions, while the iodo group is amenable to coupling reactions such as Suzuki or Sonogashira reactions. This versatility is valuable for creating complex organic molecules and exploring new synthetic pathways.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:

- Formation of the Pyrimidine Ring: Starting from suitable precursors, the pyrimidine core is constructed through cyclization reactions.

- Substitution Reactions: The introduction of chlorine and iodo groups is achieved through electrophilic aromatic substitution or halogenation techniques.

- Functionalization: Further modifications can be made to enhance biological activity or solubility.

Research has indicated that derivatives of pyrazole and pyrimidine exhibit promising activities in various biological assays:

- Antiproliferative Activity: A study demonstrated that certain derivatives showed potent activity against cancer cell lines, with IC50 values in the low micromolar range .

- CDK2 Inhibition: Some compounds derived from similar scaffolds have been characterized as selective inhibitors of cyclin-dependent kinases, which are critical in cell cycle regulation and cancer progression .

Wirkmechanismus

The mechanism of action of 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine and its derivatives involves interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell wall synthesis . The exact pathways and targets can vary depending on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine: Similar structure but lacks the iodo group, which may affect its reactivity and biological activity.

4-Chloro-6-(4-bromo-1H-pyrazol-1-yl)pyrimidine: Substitution of iodine with bromine can lead to different chemical properties and reactivity.

Uniqueness

4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine is unique due to the presence of both chloro and iodo substituents, which enhance its versatility in synthetic chemistry. The iodo group, in particular, makes it a valuable intermediate for cross-coupling reactions, allowing for the formation of diverse and complex molecules .

Biologische Aktivität

4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine (CAS Number: 957035-27-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various therapeutic areas.

Synthesis

The synthesis of this compound typically involves reactions between halogenated pyrimidines and pyrazole derivatives. This method allows for the introduction of halogen substituents, which are crucial for enhancing biological activity .

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit significant antimicrobial properties. The presence of chlorine and iodine in this compound may contribute to its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Pseudomonas aeruginosa | Not determined |

The compound demonstrated potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been associated with anticancer properties. Studies have shown that derivatives of this class can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds similar to this compound have been evaluated for their ability to inhibit specific enzymes involved in cancer cell proliferation .

Case Study Example :

A study involving the evaluation of various pyrazolo[1,5-a]pyrimidine derivatives found that certain substitutions significantly enhanced their cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The compound's structure allows it to interact with key biological targets involved in cell division and survival .

The biological activity of this compound can be attributed to its ability to:

- Inhibit Enzymatic Activity : The compound may act as an inhibitor of various kinases and enzymes involved in cell signaling pathways.

- Induce Apoptosis : It can trigger programmed cell death in cancer cells through various signaling mechanisms.

- Disrupt Bacterial Cell Wall Synthesis : Its halogen substituents may interfere with the structural integrity of bacterial cell walls, leading to cell lysis .

Eigenschaften

IUPAC Name |

4-chloro-6-(4-iodopyrazol-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN4/c8-6-1-7(11-4-10-6)13-3-5(9)2-12-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJALIFOBUEFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)N2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649986 | |

| Record name | 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957035-27-7 | |

| Record name | 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.